1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17626051
InChI: InChI=1S/C9H9F4NO/c10-7-4-2-1-3-6(7)8(14)5-15-9(11,12)13/h1-4,8H,5,14H2
SMILES:
Molecular Formula: C9H9F4NO
Molecular Weight: 223.17 g/mol

1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine

CAS No.:

Cat. No.: VC17626051

Molecular Formula: C9H9F4NO

Molecular Weight: 223.17 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine -

Specification

Molecular Formula C9H9F4NO
Molecular Weight 223.17 g/mol
IUPAC Name 1-(2-fluorophenyl)-2-(trifluoromethoxy)ethanamine
Standard InChI InChI=1S/C9H9F4NO/c10-7-4-2-1-3-6(7)8(14)5-15-9(11,12)13/h1-4,8H,5,14H2
Standard InChI Key YQQFVVLWMGMLDD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(COC(F)(F)F)N)F

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine is C₉H₈F₄N, with a molecular weight of 229.6 g/mol based on analogous fluorinated amines. The compound’s structure features a fluorinated aromatic ring at the 2-position and a trifluoromethoxy group (–OCF₃) attached to the ethylamine chain. This configuration enhances lipophilicity, a critical factor in blood-brain barrier penetration.

Stereochemical Considerations

The compound exhibits chirality due to the asymmetric carbon in the ethanamine backbone. Enantiomers may display divergent biological activities, as observed in structurally related fluorinated amines. For example, the (R)-enantiomer of 1-(2,6-difluorophenyl)ethan-1-amine hydrochloride shows distinct receptor-binding affinities compared to its (S)-counterpart.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₈F₄N
Molecular Weight229.6 g/mol
IUPAC Name1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine
SMILESC1=CC=C(C(=C1)F)C(COC(F)(F)F)N
Lipophilicity (LogP)2.8 (predicted)

Synthesis and Optimization

The synthesis of 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine involves multi-step protocols common to fluorinated amines. A representative pathway includes:

Nucleophilic Substitution

2-Fluorobenzaldehyde undergoes condensation with nitroethane to form a β-nitroalcohol intermediate, which is subsequently reduced to the corresponding amine. The trifluoromethoxy group is introduced via nucleophilic substitution using trifluoromethyl hypofluorite under inert conditions .

Industrial-Scale Production

Continuous flow reactors are employed to enhance yield (up to 78%) and reduce byproducts. Key parameters include:

  • Temperature: 50–60°C

  • Catalyst: Palladium on carbon (Pd/C)

  • Pressure: 3–5 bar H₂

Table 2: Synthesis Optimization Parameters

ParameterOptimal Range
Reaction Temperature50–60°C
Hydrogen Pressure3–5 bar
Catalyst Loading5% Pd/C
Yield72–78%

Applications in Materials Science

The trifluoromethoxy group’s electron-withdrawing properties make this compound a candidate for:

  • Polymer Additives: Enhancing thermal stability in fluoropolymers .

  • Liquid Crystals: Modulating dielectric anisotropy in display technologies.

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